D-[1,3-13C2]Ribose is a carbon-13 isotopically labeled form of D-ribose, a naturally occurring pentose sugar that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and adenosine triphosphate (ATP). The incorporation of carbon-13 isotopes at positions 1 and 3 allows for detailed investigation of metabolic pathways through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This compound is particularly significant in biochemical research, enabling scientists to trace metabolic processes and understand energy production in cells.
D-[1,3-13C2]Ribose can be synthesized from various starting materials, including glucose and xylose, through enzymatic and chemical reactions. The labeling with carbon-13 isotopes enhances its utility in metabolic studies by providing distinct signals in spectroscopic analyses.
D-[1,3-13C2]Ribose belongs to the class of monosaccharides and is specifically categorized as a ribofuranose. It is part of the pentose sugars that are essential for nucleotide synthesis and energy metabolism.
The synthesis of D-[1,3-13C2]Ribose typically involves several key steps:
One common synthetic route involves converting D-glucose into D-ribose through a series of reactions including oxidation, reduction, and substitution. For instance, D-glucose can be converted to a ribofuranoside derivative before undergoing hydrolysis to yield D-ribose with carbon-13 labels incorporated at specific positions .
Another method utilizes microbial fermentation where genetically engineered organisms produce labeled ribose as part of their metabolic processes, optimizing conditions for yield and purity.
The incorporation of carbon-13 isotopes alters the mass spectrum and NMR signals, allowing researchers to track the compound's behavior in various biochemical pathways.
D-[1,3-13C2]Ribose can undergo several types of chemical reactions:
Common reagents for these reactions include nitric acid for oxidation and sodium borohydride for reduction. Substitution reactions may use acyl chlorides or alkyl halides under acidic or basic conditions. The products from these reactions include ribonic acid from oxidation and ribitol from reduction.
D-[1,3-13C2]Ribose primarily functions by integrating into cellular metabolism. It is phosphorylated to form ribose-5-phosphate (R-5-P), which is crucial for ATP production and nucleotide synthesis. This process occurs predominantly through the pentose phosphate pathway (PPP), which generates reducing equivalents in the form of NADPH.
Upon administration, D-Ribose reaches peak blood concentration within approximately 36–44 minutes, enhancing cellular energy status by contributing directly to ATP synthesis.
D-[1,3-13C2]Ribose is a white crystalline solid at room temperature. It is soluble in water due to its multiple hydroxyl groups.
The compound exhibits typical properties associated with carbohydrates:
D-[1,3-13C2]Ribose has several scientific applications:
This compound's ability to provide insights into biochemical processes makes it an invaluable tool in both clinical and laboratory settings.
D-[1,3-13C2]Ribose (CAS 478511-79-4) possesses the molecular formula 13C2C3H10O5 and a molecular weight of 152.115 g/mol, reflecting a +2 Da increase compared to unlabeled D-ribose due to the two 13C atoms [1]. The compound maintains the identical stereochemical configuration of natural D-ribose, with hydroxyl groups in the D-series orientation (3R,4R,5R) across its chiral centers. This ensures biochemical equivalence in reactions while providing detectable isotopic signatures. Like natural ribose, it exists in equilibrium between open-chain, furanose (five-membered ring), and pyranose (six-membered ring) forms, with the furanose conformation predominating in aqueous solutions—a critical feature for its biological functionality in nucleotide biosynthesis [1].
Physical Properties: The compound typically presents as a white to light beige crystalline powder with a melting point range of 88–92°C. It exhibits high solubility in water and slight solubility in methanol, consistent with natural ribose. Storage at refrigerated temperatures (2–8°C) is recommended to maintain stability [1] [8]. Its specific optical rotation is [α]20D -20° (c = 4 in H2O), identical to unlabeled D-ribose, confirming that isotopic substitution does not alter its chiral properties [8].
Table 1: Comparative Properties of Natural vs. Isotopically Labeled Ribose
Property | D-Ribose | D-[1,3-13C2]Ribose |
---|---|---|
Molecular Formula | C5H10O5 | 13C2C3H10O5 |
Molecular Weight (g/mol) | 150.13 | 152.115 |
CAS Number | 50-69-1 | 478511-79-4 |
Melting Point | 88–92°C | 88–92°C |
Specific Rotation (°) | -20 (c=4, H2O) | -20 (c=4, H2O) |
Isotopic Abundance | Natural (98.9% 12C) | 99 atom % 13C at C1/C3 |
The strategic 13C labeling at non-adjacent positions (C1 and C3) makes this compound uniquely valuable for elucidating metabolic fluxes, particularly through the pentose phosphate pathway (PPP) and nucleotide synthesis pathways. When administered to biological systems, the 13C atoms integrate into downstream metabolites, allowing researchers to distinguish between parallel metabolic routes based on distinctive 13C positional enrichment patterns [1] [4].
Anaplerotic Fluxes: Entry into the Krebs cycle via pyruvate or acetyl-CoA derivatives [4].Studies using isotopically labeled lactate ([2,3-13C2]lactate) have demonstrated complementary approaches where ribose labeling provides pathway-specific insights not obtainable with glucose tracers [4].
Spectroscopic Applications:
Table 2: Research Applications of D-[1,3-13C2]Ribose
Application Domain | Specific Use Cases | Detection Method |
---|---|---|
Pentose Phosphate Pathway | Quantifying oxidative vs. non-oxidative fluxes | 13C NMR, GC-MS |
Nucleotide Synthesis | Tracing 13C incorporation into RNA/DNA precursors | LC-MS, Isotope Ratio MS |
Metabolic Disorders | Investigating inborn errors affecting nucleotide salvage | Tandem MS, Isotopomer profiling |
Structural Biology | Conformational analysis of ribose in RNA/protein complexes | Multi-dimensional 13C NMR |
The synthesis of isotopically labeled monosaccharides emerged in the mid-20th century alongside advances in nuclear magnetic resonance and metabolic biochemistry. Early efforts focused on uniformly labeled 14C-glucose for basic metabolic mapping. However, the complexity of carbohydrate metabolism necessitated position-specific labeling to decipher pathway branching points, leading to techniques for regioselective 13C introduction [5] [6].
2000s–Present: Improved chiral catalysts and genetically engineered enzymes enabled cost-effective production of stereospecifically labeled compounds like D-[1,3-13C2]Ribose. This period also saw standardized quality controls via NMR and MS to verify isotopic enrichment and positional fidelity [1] [5].
Analytical and Technological Synergy: The evolution of labeled monosaccharides paralleled advancements in detection technologies. High-field NMR (>600 MHz) resolved complex isotopomer patterns, while GC-MS and LC-MS methods achieved sensitivity for tracing low-abundance metabolites. For example, the use of 13C6-glucose as an internal standard in GC-MS wood sugar analysis demonstrated how labeled monosaccharides improved quantification accuracy in complex matrices [7]. These developments transformed D-[1,3-13C2]Ribose from a chemical curiosity to an indispensable tool for systems biology.
Table 3: Historical Progression of Key Isotopically Labeled Monosaccharides
Decade | Labeled Monosaccharides | Key Innovations | Research Impact |
---|---|---|---|
1950–1960 | U-14C Glucose | Radiochemical synthesis | Basic carbohydrate catabolism mapping |
1970–1980 | [1-13C] Glucose, [6-13C] Ribose | Molybdate-catalyzed epimerization | Initial flux studies in glycolysis/PPP |
1990–2000 | [U-13C6] Glucose, [1,2-13C2] Ribose | Microbial fermentation with 13C-sources | Comprehensive metabolic network analysis |
2000–Present | D-[1,3-13C2] Ribose, [2,3-13C2] Lactate | Chiral catalysts; Engineered enzymes | Position-specific pathway flux quantification |
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